molecular formula C25H20FN3O2 B2717070 8-fluoro-5-(3-methoxybenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline CAS No. 866348-50-7

8-fluoro-5-(3-methoxybenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline

Cat. No. B2717070
CAS RN: 866348-50-7
M. Wt: 413.452
InChI Key: HHQLJJKMFAYQRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-fluoro-5-(3-methoxybenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline is a novel chemical compound that has gained significant attention in the field of medicinal chemistry. This compound has been synthesized using various methods and has shown promising results in scientific research.

Mechanism Of Action

The mechanism of action of 8-fluoro-5-(3-methoxybenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline is not fully understood. However, it has been proposed that this compound exerts its anticancer activity by inhibiting the activity of topoisomerase IIα, which is an enzyme involved in DNA replication and transcription. Additionally, it has been found to induce apoptosis in cancer cells by activating the caspase pathway. Furthermore, it has been suggested that the anti-inflammatory and neuroprotective effects of this compound are mediated by the inhibition of the NF-κB signaling pathway.
Biochemical and Physiological Effects:
8-fluoro-5-(3-methoxybenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline has shown various biochemical and physiological effects in scientific research. It has been found to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the production of pro-inflammatory cytokines. Moreover, it has shown neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, it has been found to exhibit low toxicity and high selectivity towards cancer cells, making it a promising candidate for further development.

Advantages And Limitations For Lab Experiments

The advantages of using 8-fluoro-5-(3-methoxybenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline in lab experiments include its high potency, low toxicity, and high selectivity towards cancer cells. Moreover, this compound has shown promising results in various in vitro and in vivo studies, making it a valuable tool for scientific research. However, the limitations of using this compound include its limited solubility in water and the need for specialized equipment and techniques for its synthesis and analysis.

Future Directions

There are several future directions for the research on 8-fluoro-5-(3-methoxybenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline. Firstly, further studies are needed to elucidate the mechanism of action of this compound and its potential targets in cancer cells. Secondly, the development of new synthetic methods and analogs of this compound could lead to the discovery of more potent and selective anticancer agents. Thirdly, the evaluation of the pharmacokinetics and pharmacodynamics of this compound in animal models could provide valuable information for its clinical development. Finally, the combination of this compound with other anticancer agents or immunotherapies could lead to the development of more effective cancer treatments.
Conclusion:
In conclusion, 8-fluoro-5-(3-methoxybenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline is a novel chemical compound that has shown promising results in scientific research. This compound has been synthesized using various methods and has shown potent anticancer, anti-inflammatory, and neuroprotective activity. Moreover, it has exhibited low toxicity and high selectivity towards cancer cells, making it a valuable tool for scientific research. However, further studies are needed to elucidate the mechanism of action, evaluate the pharmacokinetics and pharmacodynamics, and develop new synthetic methods and analogs of this compound.

Synthesis Methods

The synthesis of 8-fluoro-5-(3-methoxybenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline has been achieved using various methods. One of the methods involves the reaction of 8-fluoro-5-nitro-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline with 3-methoxybenzylamine in the presence of a reducing agent. Another method involves the reaction of 8-fluoro-5-nitro-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline with 3-methoxybenzaldehyde in the presence of a reducing agent. Both methods have shown high yields and purity of the compound.

Scientific Research Applications

8-fluoro-5-(3-methoxybenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Moreover, this compound has shown anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, it has shown neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

8-fluoro-3-(4-methoxyphenyl)-5-[(3-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FN3O2/c1-30-19-9-6-17(7-10-19)24-22-15-29(14-16-4-3-5-20(12-16)31-2)23-11-8-18(26)13-21(23)25(22)28-27-24/h3-13,15H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHQLJJKMFAYQRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=C3C=C(C=C4)F)CC5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Fluoro-3-(4-methoxyphenyl)-5-[(3-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.